molecular formula C22H28N4O4S B11106243 4-Ethoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide

4-Ethoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide

Cat. No.: B11106243
M. Wt: 444.5 g/mol
InChI Key: QBMPVEBGOPFKII-UHFFFAOYSA-N
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Description

4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine derivative, followed by the introduction of the ethoxy group and the sulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O4S/c1-3-30-20-9-11-21(12-10-20)31(28,29)26(19-7-5-4-6-8-19)17-22(27)24-23-18-13-15-25(2)16-14-18/h4-12H,3,13-17H2,1-2H3,(H,24,27)

InChI Key

QBMPVEBGOPFKII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C2CCN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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